S-phenacyl benzenecarbothioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

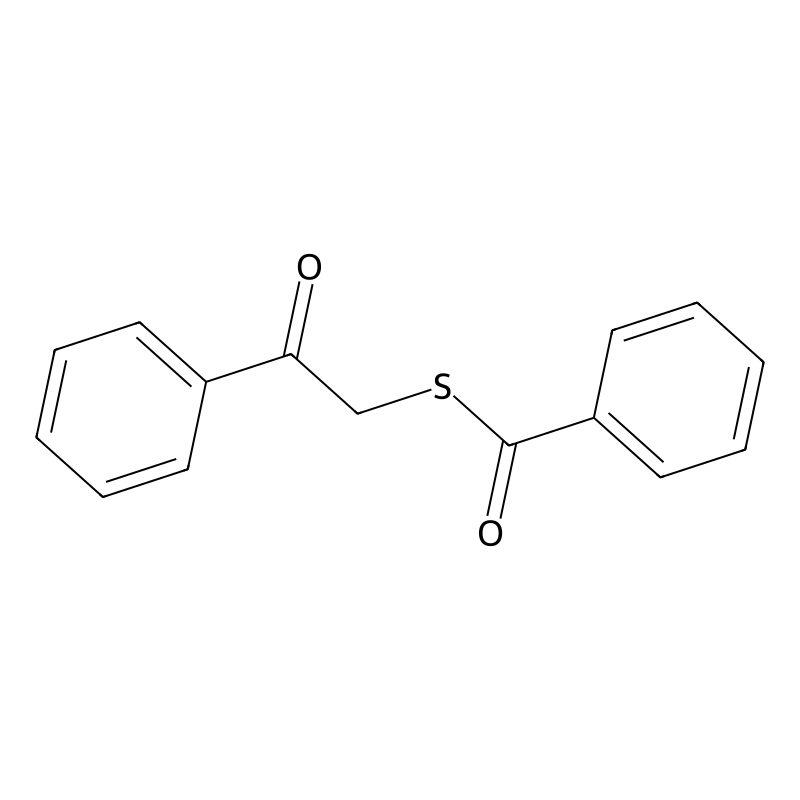

S-phenacyl benzenecarbothioate is a chemical compound characterized by a phenacyl group attached to a benzenecarbothioate moiety. This compound is part of the class of thioesters, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a sulfur atom. The structure of S-phenacyl benzenecarbothioate includes a carbonyl group (C=O) and a sulfur atom (S), contributing to its reactivity and biological properties.

S-phenacyl benzenecarbothioate exhibits notable biological activities, particularly in medicinal chemistry. Its derivatives have shown potential as enzyme inhibitors, specifically targeting α-amylase and α-glucosidase, which are relevant in diabetes management. The structure-activity relationship studies indicate that modifications to the phenacyl moiety can enhance or diminish biological efficacy .

The synthesis of S-phenacyl benzenecarbothioate typically involves the following methods:

- Thioester Formation: The reaction between phenacyl bromide and sodium benzenecarbothioate can yield S-phenacyl benzenecarbothioate. This reaction is often facilitated by base catalysts.

- Electrochemical Methods: Recent advancements have introduced electrochemical techniques for synthesizing derivatives of S-phenacyl compounds, enabling more efficient and environmentally friendly production methods .

- Photochemical Methods: Utilizing light to initiate reactions involving S-phenacyl compounds allows for selective transformations that can lead to the formation of this thioester under mild conditions .

S-phenacyl benzenecarbothioate finds applications in several fields:

- Organic Synthesis: As a photoremovable protecting group, it allows for the selective release of functional groups upon irradiation, facilitating complex organic syntheses.

- Medicinal Chemistry: Its derivatives are explored as potential therapeutic agents due to their inhibitory effects on enzymes involved in carbohydrate metabolism.

- Material Science: The unique photochemical properties make it suitable for applications in polymer chemistry and materials that require light-responsive characteristics .

Interaction studies involving S-phenacyl benzenecarbothioate have focused on its reactivity with various nucleophiles and electrophiles. These studies reveal how the compound interacts with biological macromolecules, influencing its potential as an enzyme inhibitor or therapeutic agent. The photochemical behavior also indicates interactions with solvents and other chemical species that can affect its stability and reactivity under light exposure .

Several compounds share structural similarities with S-phenacyl benzenecarbothioate, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenacyl bromide | Contains bromine instead of thioate | Reactive halide useful in substitution reactions |

| Acetophenone | Ketone functional group | Widely used as a precursor in organic synthesis |

| Benzoyl chloride | Acid chloride form | Highly reactive; used in acylation reactions |

| S-benzoyl thiocarbamate | Thioester with benzoyl group | Exhibits different reactivity patterns compared to thioates |

| S-methyl phenacyl thioester | Methyl group instead of phenacyl | Alters solubility and reactivity in biological systems |

S-phenacyl benzenecarbothioate stands out due to its dual functionality as both a protective group and a potential therapeutic agent, making it valuable in both synthetic and medicinal chemistry contexts. Its ability to undergo photo

Structural Features

The compound’s structure (C₁₅H₁₂O₂S) includes:

- Thioester group (–SC(=O)–), which confers electrophilic reactivity at the carbonyl carbon.

- Phenacyl moiety (C₆H₅COCH₂–), providing steric bulk and π-conjugation.

- Aromatic rings (two benzene groups), enhancing stability through resonance.

Table 1: Comparative Structural Analysis of Related Thioesters

| Compound | Molecular Formula | Key Functional Groups | Structural Distinctions |

|---|---|---|---|

| S-Phenacyl benzenecarbothioate | C₁₅H₁₂O₂S | Thioester, phenacyl, benzene | Dual aromatic systems |

| S-Phenyl benzenecarbothioate | C₁₃H₁₀OS | Thioester, benzene | Lacks phenacyl group |

| Phenacyl bromide | C₈H₇BrO | Bromide, ketone | Halogen substituent instead of thioate |

Nomenclature and Synonyms

- IUPAC Name: S-(2-Oxo-2-phenylethyl) benzothioate.

- Synonyms: Thiobenzoic acid S-phenacyl ester, 2-(Benzoylsulfanyl)-1-phenylethan-1-one.

Historical Context and Development

Synthesis and Early Applications

S-Phenacyl benzenecarbothioate was first synthesized in the mid-20th century via nucleophilic substitution reactions between phenacyl bromide and thiobenzoic acid derivatives. Early studies focused on its role in Hantzsch-type thiazole synthesis, where it served as a sulfur source for heterocyclic ring formation.

Advancements in Synthetic Methodologies

Recent innovations include:

- Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields.

- Green chemistry approaches: Use of biodegradable solvents (e.g., ethanol) to minimize environmental impact.

Significance in Organic and Biological Chemistry

Role in Organic Synthesis

- Thioester reactivity: Participates in acyl transfer reactions, enabling the synthesis of amides and esters under mild conditions.

- Heterocyclic chemistry: Serves as a precursor for thiazoles and pyrazolines, which are scaffolds in pharmaceuticals.

Table 2: Key Reactions Involving S-Phenacyl Benzenecarbothioate

Biological Relevance

- Enzyme inhibition: Derivatives inhibit α-amylase and α-glucosidase, suggesting potential in diabetes management.

- Antimicrobial activity: Thiazole analogs exhibit efficacy against Staphylococcus aureus and Candida albicans.

Fundamental Chemical Properties

Physical Properties

- Molecular weight: 256.3 g/mol.

- Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane).

- Thermal stability: Decomposes above 200°C without melting.

Reactivity Profile

- Electrophilic carbonyl: Reacts with nucleophiles (e.g., amines, thiols) to form substituted products.

- Photochemical behavior: Undergoes [2+2] cycloaddition under UV light, forming dimeric structures.

Table 3: Comparative Reactivity of Thioesters

| Compound | Reaction with Amines | Reaction with Thiols | Photostability |

|---|---|---|---|

| S-Phenacyl benzenecarbothioate | High | Moderate | Low |

| S-Phenyl benzenecarbothioate | Moderate | High | High |